molecular formula C11H20N2O2 B1468736 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine CAS No. 1343906-92-2

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine

Cat. No.: B1468736
CAS No.: 1343906-92-2
M. Wt: 212.29 g/mol
InChI Key: KZEQQPAYKLWKMN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol This compound features a morpholine ring substituted with a pyrrolidine-3-carbonyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine typically involves the construction of the morpholine ring followed by the introduction of the pyrrolidine-3-carbonyl group. One common method involves the reaction of 2,6-dimethylmorpholine with pyrrolidine-3-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8-6-13(7-9(2)15-8)11(14)10-3-4-12-5-10/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEQQPAYKLWKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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